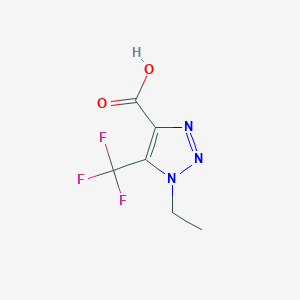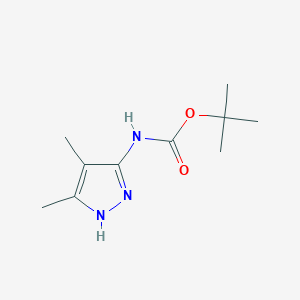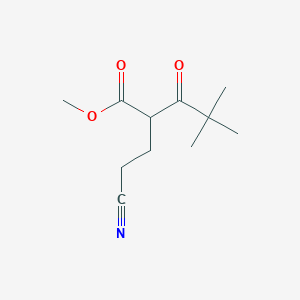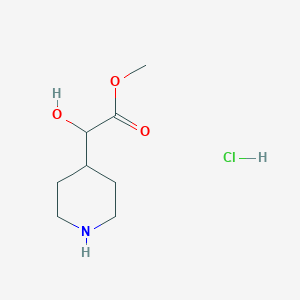![molecular formula C12H18ClN3O2 B1445682 N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride CAS No. 1394668-81-5](/img/structure/B1445682.png)
N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride
Descripción general
Descripción
N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride, also known as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) hydrochloride, is a synthetic peptide commonly used in scientific research. It is a formylated analog of the naturally occurring formyl-methionyl-leucyl-phenylalanine (fMLF), and is used to study the effects of chemotaxis, inflammation, and cell signaling pathways. fMLF is a potent chemoattractant for neutrophils and monocytes, and has been used to study the role of chemokines in the immune response. The hydrochloride form of fMLF is a water-soluble, stable compound that is easy to use in laboratory experiments.
Aplicaciones Científicas De Investigación
Overview of Chemical Properties and Applications
N-[4-(Carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride is a chemical compound that has garnered interest in various scientific research fields due to its unique properties. Although direct studies on this specific compound were not found, insights can be drawn from research on similar compounds, highlighting the potential applications and significance of such chemicals in scientific research.
Insights from Related Compounds
Chemical Degradation and Environmental Impact Studies : Research on chlorpropham, a primary N-phenyl carbamate, provides insights into the degradation, environmental impact, and legislative considerations of carbamate pesticides. These studies emphasize the importance of understanding the environmental fate and toxicological effects of similar compounds, including N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride (Smith & Bucher, 2012).
Pharmacological Applications : Investigations into hydroxycinnamates reveal the antioxidant activities of compounds with phenolic structures, suggesting potential pharmacological benefits of structurally similar compounds in combating oxidative stress and related diseases (Shahidi & Chandrasekara, 2010).
Advanced Oxidation Process for Drug Degradation : A study on the degradation of acetaminophen by advanced oxidation processes highlights the relevance of chemical research in enhancing drug degradation techniques, which could be applicable to the breakdown or modification of compounds like N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride (Qutob et al., 2022).
Propiedades
IUPAC Name |
N-[4-(2-amino-2-iminoethoxy)phenyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-8(2)12(16)15-9-3-5-10(6-4-9)17-7-11(13)14;/h3-6,8H,7H2,1-2H3,(H3,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMEWOLIOZBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)


![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)







